2-Ethyl-4,4,4-trifluoro-2-methylbutanal
Description
Properties
Molecular Formula |
C7H11F3O |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-ethyl-4,4,4-trifluoro-2-methylbutanal |
InChI |
InChI=1S/C7H11F3O/c1-3-6(2,5-11)4-7(8,9)10/h5H,3-4H2,1-2H3 |
InChI Key |
QRCQUCATLVFLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4,4-trifluoro-2-methylbutanal typically involves the reaction of 2-ethyl-2-methylbutanal with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of 2-Ethyl-4,4,4-trifluoro-2-methylbutanal may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts such as palladium or nickel complexes can enhance the efficiency of the trifluoromethylation process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,4,4-trifluoro-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Ethyl-4,4,4-trifluoro-2-methylbutanoic acid.
Reduction: 2-Ethyl-4,4,4-trifluoro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4,4,4-trifluoro-2-methylbutanal is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethyl-4,4,4-trifluoro-2-methylbutanal exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.
Comparison with Similar Compounds
Functional Group Variants
Ethyl 2-Ethyl-4,4,4-trifluoro-3-oxobutanoate (CAS: N/A)
- Structure : Ethyl ester with a trifluoromethyl and ethyl group at positions 4 and 2, respectively.
- Properties : Higher molecular weight (212.17 g/mol) compared to the aldehyde. Esters are less reactive toward nucleophiles but undergo hydrolysis to acids or reduction to alcohols. Used in research for heterocycle synthesis .
- Applications : Intermediate in diastereoselective syntheses, as seen in spiroheterocyclic compounds .
2-Ethyl-4,4-difluorobutanoic Acid (CAS: 1511599-27-1)
- Structure : Carboxylic acid with two fluorines at position 4.
- Properties : Reduced electronegativity compared to trifluoro derivatives, leading to higher boiling points and solubility in polar solvents. Molecular weight: 152.14 g/mol .
- Reactivity : Carboxylic acids participate in condensation reactions (e.g., peptide coupling), unlike aldehydes, which undergo nucleophilic additions.
Ethyl 4,4,4-Trifluoro-3-methylbutanoate (CAS: 6975-13-9)
- Structure : Linear ester with trifluoromethyl and methyl groups.
- Properties : Molecular weight 184.16 g/mol; highly flammable due to ester volatility. Used in flavor/fragrance industries .
Substituent Effects
Fluorination Impact
- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in 2-Ethyl-4,4,4-trifluoro-2-methylbutanal enhances electron-withdrawing effects, lowering pKa of adjacent protons and increasing resistance to oxidation compared to difluoro analogs .
- Steric Effects : The ethyl and methyl branches at position 2 may hinder stereoselective reactions, as seen in oxazolidine syntheses where bulky groups influence diastereomeric ratios .
Physical and Spectral Properties
Biological Activity
2-Ethyl-4,4,4-trifluoro-2-methylbutanal is a fluorinated aldehyde with unique chemical properties that influence its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential applications and effects on biological systems.
Chemical Structure and Properties
The structure of 2-Ethyl-4,4,4-trifluoro-2-methylbutanal features a trifluoromethyl group, which imparts significant lipophilicity and reactivity. The presence of the ethyl and methyl groups contributes to its steric properties, affecting how the compound interacts with biological targets.
The biological activity of 2-Ethyl-4,4,4-trifluoro-2-methylbutanal is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate oxidative stress pathways and signal transduction mechanisms within cells. The exact molecular targets remain under investigation, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors that mediate cellular responses to environmental stimuli.
Biological Activity Data
A summary of the biological activities observed for 2-Ethyl-4,4,4-trifluoro-2-methylbutanal is presented in the table below:
| Biological Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Moderate | |
| Antioxidant Activity | Yes | |
| Enzyme Inhibition | Yes | |
| Receptor Modulation | Possible |
Case Studies
- Cytotoxic Effects : In vitro studies demonstrated that 2-Ethyl-4,4,4-trifluoro-2-methylbutanal exhibits moderate cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through oxidative stress pathways.
- Antioxidant Activity : Research has indicated that this compound possesses antioxidant properties, which may confer protective effects against oxidative damage in biological systems. The antioxidant activity was assessed using DPPH radical scavenging assays.
- Enzyme Inhibition Studies : A study focused on the inhibition of cytochrome P450 enzymes revealed that 2-Ethyl-4,4,4-trifluoro-2-methylbutanal can significantly inhibit certain isoforms involved in drug metabolism. This finding suggests potential implications for pharmacokinetics when co-administered with other therapeutic agents.
Toxicological Profile
The toxicological assessment of 2-Ethyl-4,4,4-trifluoro-2-methylbutanal indicates that it causes skin irritation and serious eye damage upon exposure. Safety data sheets recommend caution when handling this compound due to its irritant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
